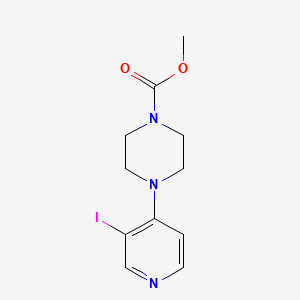

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H14IN3O2 and a molecular weight of 347.15 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 3-iodopyridin-4-yl group and a methyl ester group. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate typically involves the following steps:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.

Ugi reaction: This multicomponent reaction is used to form the piperazine ring by reacting isocyanides, aldehydes, amines, and carboxylic acids.

Ring opening of aziridines: Aziridines are opened under the action of N-nucleophiles to form piperazine derivatives.

Chemical Reactions Analysis

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Scientific Research Applications

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in biological assays to study its effects on various biological systems.

Medicine: It is investigated for its potential therapeutic applications.

Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

1-Methyl-4-(4-piperidinyl)piperazine: This compound is used as a reagent and building block in synthetic applications.

1-Methylpiperazine: It is involved in the preparation of various pharmaceutical ingredients.

Biological Activity

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a piperazine ring substituted with a pyridine moiety containing an iodine atom. This structural configuration allows for unique interactions with biological targets, influencing various biochemical pathways.

The primary mechanism of action involves the compound's ability to bind to specific proteins and enzymes, thereby affecting their activity. This binding can lead to modulation of various signaling pathways, which may result in therapeutic effects or toxicity depending on the target and context of use.

Biological Activity

1. Anticancer Properties:

Research indicates that this compound exhibits potential anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies involving in vitro assays demonstrated that this compound effectively reduced cell viability in breast cancer cell lines, highlighting its potential as a chemotherapeutic agent .

2. Neuropharmacological Effects:

The compound has also been investigated for its neuropharmacological effects. It appears to interact with muscarinic acetylcholine receptors, which are implicated in various neurological disorders. The modulation of these receptors may provide avenues for treating conditions such as Alzheimer's disease and schizophrenia .

3. Antimicrobial Activity:

In addition to its anticancer and neuropharmacological effects, preliminary studies suggest that this compound possesses antimicrobial properties. It has shown activity against several bacterial strains, indicating its potential as a lead compound in antibiotic development .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound significantly reduced cell proliferation with an IC50 value in the low micromolar range. Further mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .

Case Study: Neuropharmacological Effects

A separate investigation focused on the compound's interaction with muscarinic acetylcholine receptors (mAChRs). In vitro assays demonstrated that it acted as a positive allosteric modulator at M4 mAChRs, enhancing receptor signaling without directly activating the receptor itself. This modulation could potentially reverse cognitive deficits observed in neurodegenerative diseases .

Properties

IUPAC Name |

methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN3O2/c1-17-11(16)15-6-4-14(5-7-15)10-2-3-13-8-9(10)12/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFENOCXCEJYUNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=C(C=NC=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.